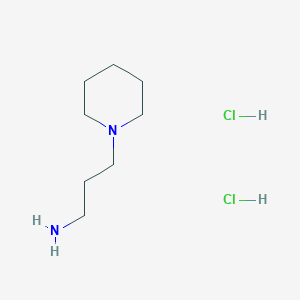

3-(Piperidin-1-yl)propan-1-amine dihydrochloride

Overview

Description

“3-(Piperidin-1-yl)propan-1-amine” is a compound with the molecular formula C8H18N2 . It is an important synthetic fragment for designing drugs and plays a significant role in the pharmaceutical industry .

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis

The compound has a molar mass of 142.24 and a density of 0.895 . It has a boiling point of 84-86°C at 15mm and a flashing point of 82 ºC .Scientific Research Applications

Antimicrobial Activity

- Synthesis and Antimicrobial Activity : Piperidine derivatives, including those similar to 3-(Piperidin-1-yl)propan-1-amine dihydrochloride, have been synthesized and evaluated for their antimicrobial properties. Compounds with modifications on the benzhydryl ring and sulfonamide ring demonstrated potent activities against bacterial and fungal pathogens of tomato plants, suggesting their potential as antimicrobial agents (Vinaya et al., 2009).

Chemical Synthesis and Modification

- Novel Synthesis Methods : Research has focused on developing novel methods for synthesizing compounds like this compound. For example, a method for synthesizing 3-(pyrrolidin-1-yl)piperidine was proposed, highlighting the importance of such diamines in medicinal chemistry (Smaliy et al., 2011).

Chemical Properties and Reactions

- Chemical Activation and Reaction Products : Piperidine, a component of this compound, can react with formaldehyde to form lysine-specific Maillard reaction products. These reactions are significant for understanding the chemical behavior and potential applications of piperidine-related compounds in food chemistry and other areas (Nikolov & Yaylayan, 2010).

Potential Pharmacological Applications

- Pharmacological Characterization : Piperidine derivatives have been characterized for their affinity to opioid receptors, indicating potential applications in the development of drugs targeting these receptors. For example, a study on PF-04455242, a piperidine-based compound, demonstrated its potential for treating depression and addiction disorders (Grimwood et al., 2011).

Glycosidase Inhibitory Study

- Synthesis and Glycosidase Inhibition : Polyhydroxylated indolizidines, synthesized using a piperidine ring, were evaluated as potential glycosidase inhibitors. Such studies are crucial for developing new treatments for diseases related to enzyme malfunction (Baumann et al., 2008).

Antibacterial Activity

- Microwave Assisted Synthesis and Antibacterial Activity : Research has shown the effective microwave-assisted synthesis of piperidine derivatives, including those structurally related to this compound, and their subsequent antibacterial activity (Merugu et al., 2010).

Chemical Structure and Bonding

- Structural Analysis of Adducts : The formation of adducts involving piperidine compounds, such as 3-(Piperidin-1-yl)propionic acid, with other chemicals like triphenyltin chloride, has been studied to understand their chemical structure and bonding properties (Yan & Khoo, 2005).

Synthesis of Piperidine Derivatives

- Synthesis Methods : There is ongoing research into methods of synthesizing piperidine derivatives, highlighting the versatility and significance of these compounds in various scientific applications (Vardanyan, 2018).

Mechanism of Action

Target of Action

Compounds with a piperidine nucleus have been found to interact with various targets, including muscarinic receptors .

Mode of Action

For instance, Biperiden, a muscarinic antagonist with a piperidine nucleus, has effects in both the central and peripheral nervous systems .

Biochemical Pathways

Piperidine derivatives have been reported to exhibit antiproliferative activity by inhibiting tubulin polymerization .

Result of Action

Compounds with a piperidine nucleus have been found to exhibit a wide range of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .

Safety and Hazards

The safety information for “3-(Piperidin-1-yl)propan-1-amine” indicates that it is classified as a danger and has a hazard class of 8 . Precautionary measures include avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . This suggests that “3-(Piperidin-1-yl)propan-1-amine dihydrochloride” and similar compounds could have potential applications in these areas in the future.

properties

IUPAC Name |

3-piperidin-1-ylpropan-1-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2.2ClH/c9-5-4-8-10-6-2-1-3-7-10;;/h1-9H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNJAYJZGVBZDEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCCN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-hydroxy-8-nitro-6H-benzo[c]chromen-6-one](/img/structure/B3254478.png)

![9-tert-butyl 7-methyl (1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylate](/img/structure/B3254566.png)